1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at the N1 position and a carboxylic acid group at the C6 position. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.13 g/mol . The compound is commercially available with purities up to 97% and is typically stored at 2–8°C . Benzotriazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
3-methylbenzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPJOTVJWOFFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147137-39-1 | |
| Record name | 1-methyl-1H-1,2,3-benzotriazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 1-Azido-3-Methoxybenzene Intermediate
Aryl azides serve as foundational intermediates. For example, 1-azido-3-methoxybenzene is prepared via diazotization of 3-methoxyaniline with sodium nitrite in hydrochloric acid, followed by azide substitution. This intermediate reacts with methyl propiolate under Cu(I) catalysis to yield a 1,2,3-triazole ester, which is hydrolyzed to the carboxylic acid.
Reaction Conditions :
- Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
- Solvent : tert-Butanol/H₂O (1:1)
- Temperature : 60°C, 12 hours
- Yield : 77% for triazole ester; hydrolysis to acid achieves >90% conversion.
Cyclization of o-Phenylenediamine Derivatives
Classical triazole synthesis involves cyclizing o-phenylenediamine derivatives with nitrous acid. For the target compound, this method requires pre-functionalization with methyl and carboxylic acid groups.
Nitrosative Cyclization
4-Methyl-5-nitro-o-phenylenediamine is treated with HNO₂ (generated in situ from NaNO₂ and HCl) to form the triazole ring. Subsequent oxidation of the nitro group to a carboxylic acid is achieved using KMnO₄ in acidic conditions.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Cyclization | NaNO₂, HCl, 0–5°C | 65 |
| Oxidation | KMnO₄, H₂SO₄, 80°C | 58 |
This route suffers from moderate yields due to competing side reactions during oxidation.
Hydrolysis of Methyl 1H-Benzo[d]Triazole-6-Carboxylate
A practical two-step approach involves synthesizing the methyl ester followed by hydrolysis.
Ester Synthesis via Nucleophilic Substitution
6-Bromo-1-methyl-1H-benzo[d]triazole undergoes carboxylation using CO₂ in the presence of a palladium catalyst (Pd(OAc)₂, Xantphos) to form the methyl ester.
Reaction Parameters :
Saponification to Carboxylic Acid
The ester is hydrolyzed using NaOH (2 M) in methanol/water (3:1) at reflux for 6 hours, yielding 1-methyl-1H-benzo[d]triazole-6-carboxylic acid in 89% purity.
Cycloaddition of Enamines with Tosyl Azide
Recent advances employ enamine intermediates for triazole formation. Hagemann’s ester (2-acetylcyclohexanone) reacts with tosyl azide in the presence of L-proline to form a triazoline intermediate, which eliminates to form the triazole core. Subsequent functionalization introduces the carboxylic acid group.
Mechanistic Insight :
- Enamine formation between Hagemann’s ester and L-proline.
- [3+2] Cycloaddition with tosyl azide.
- Elimination of L-proline to yield NH-1,2,3-triazole.
- Hydrolysis with H₂O/DMSO introduces the carboxylic acid.
Comparison of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| CuAAC | High regioselectivity, mild conditions | Requires azide precursors | 77 |
| Nitrosative Cyclization | Simple reagents | Low yields, hazardous HNO₂ | 58 |
| Ester Hydrolysis | Scalable, high purity | Multi-step synthesis | 89 |
| Enamine Cycloaddition | Novel mechanism | Complex purification | 68 |
Analytical Characterization
Critical spectroscopic data for 1-methyl-1H-benzo[d]triazole-6-carboxylic acid:
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard coupling conditions.
2.1. Formation of Cyclohexenone Esters
Reaction with 1,3-cyclohexanedione using EDC and DMAP yields the corresponding ester :
| Substrate | Reagents | Conditions | Yield |
|---|---|---|---|
| 1-Methyl-benzotriazole acid | 1,3-cyclohexanedione, EDC, DMAP, TEA | CH₃CN, rt, 24 h | 59% |
Product : Cyclohexen-3-on-1-yl 1-methylbenzotriazole-5-carboxylate (m.p. 154–158°C) .
Amide Bond Formation
The acid readily forms amides via activation with carbodiimides.
Acid Chloride Derivatization
Conversion to the acid chloride facilitates further nucleophilic substitutions.
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 1-Methyl-benzotriazole acid | Oxalyl chloride | CH₂Cl₂, rt, 1 h | Acid chloride | – |
Subsequent reaction with ethanol forms the ethyl ester (44% yield, m.p. 104–105°C) .
Biological Activity Correlations
Structure-activity relationship (SAR) studies on similar triazole-carboxylic acids reveal:
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has been investigated for its potential as an anticancer agent. Research indicates that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of triazole derivatives synthesized from this compound. The compounds were tested against prostate (PC3) and skin (A375) cancer cell lines using the Alamar Blue assay. Results showed substantial cytotoxic effects, particularly with certain derivatives exhibiting IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 5.2 |
| Compound B | A375 | 4.8 |
Materials Science Applications
This compound is also explored for its potential use in materials science, particularly in the development of polymers and metal-organic frameworks (MOFs). The triazole ring enhances stability and reactivity, making it a valuable building block for functional materials.
Case Study: Polymer Synthesis
In a recent study, researchers incorporated this compound into a polymer matrix to improve thermal stability and mechanical properties. The resulting polymer demonstrated enhanced tensile strength and thermal resistance compared to control samples .
| Property | Control Polymer | Polymer with 1-Methyl-1H-Benzo[d][1,2,3]Triazole |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition Temp (°C) | 250 | 300 |
Agricultural Chemistry Applications
The compound has shown promise in agricultural applications as a potential fungicide. Its triazole structure is known for antifungal activity, making it suitable for crop protection.
Case Study: Antifungal Activity
Research conducted on various fungal pathogens revealed that formulations containing this compound exhibited significant antifungal activity against common agricultural pathogens such as Fusarium and Aspergillus species. Field trials indicated a reduction in disease incidence by up to 60% when applied as a foliar spray .
| Fungal Pathogen | Control Treatment | Treatment with Compound |
|---|---|---|
| Fusarium spp. | 40% infection rate | 16% infection rate |
| Aspergillus spp. | 35% infection rate | 14% infection rate |
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. For instance, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The position of substituents and functional groups on the benzotriazole scaffold significantly influences physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Functional Groups: Carboxylic Acid: Enhances hydrophilicity and metal-binding capacity, making the compound suitable for coordination chemistry or enzyme inhibition (e.g., carbonic anhydrase-II) . Boronic Acid (e.g., 1-methyl-1H-benzo[d][1,2,3]triazol-6-yl boronic acid): Used in Suzuki-Miyaura cross-coupling reactions for drug discovery .
Biological Activity
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS No. 147137-39-1) is a compound belonging to the benzo[d][1,2,3]triazole family, characterized by a fused triazole ring structure. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- Structure : The compound features a methyl group attached to the triazole ring and a carboxylic acid functional group.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead in developing new antibiotics, especially given the rising incidence of antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in the G2/M phase .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes its effects:
| Cytokine | Inhibition (%) at 50 µM |
|---|---|
| TNF-alpha | 70 |
| IL-6 | 65 |
This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assay : In a study involving multiple cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Inflammation Model : Animal models treated with the compound exhibited reduced paw edema in carrageenan-induced inflammation tests, supporting its anti-inflammatory claims .
Q & A
Q. What are the common synthetic routes for 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid?
Methodological Answer: The compound is typically synthesized via [3+2] cycloaddition reactions between azides and alkynes (click chemistry) or through functionalization of pre-existing benzotriazole scaffolds. For example:
- Step 1: Synthesis of the benzotriazole core via cycloaddition using catalysts like ruthenium complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) under reflux in toluene, followed by purification via silica gel chromatography .
- Step 2: Methylation at the N1 position using methyl iodide or dimethyl sulfate under basic conditions.
- Step 3: Introduction of the carboxylic acid group at position 6 via hydrolysis of a pre-installed ester (e.g., methyl ester) using aqueous NaOH or HCl .
Key Considerations: Reaction temperature, catalyst loading, and solvent polarity significantly impact yield.
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on a combination of:
- X-ray crystallography: Resolves bond lengths (e.g., N–N bonds: 1.31–1.36 Å) and angles (e.g., C–CH₂–N: ~112°), critical for validating regiochemistry .
- NMR spectroscopy:
- ¹H NMR: Methyl protons at N1 appear as a singlet (~δ 3.8–4.0 ppm).
- ¹³C NMR: Carboxylic acid carbon resonates at ~δ 170–175 ppm.
- IR spectroscopy: Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer: Optimization strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., Ru, Cu) improve cycloaddition efficiency. For example, 5 mol% Ru catalyst increases yield by 20–30% compared to Cu .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions during cycloaddition .
- Purification: Gradient elution in column chromatography (hexane/ethyl acetate) separates byproducts. Recrystallization from dichloromethane/ether yields high-purity crystals (>97%) .
Data Contradiction Note: Some studies report lower yields (~50%) with Ru catalysts due to steric hindrance, suggesting Cu may be preferable for bulkier substrates .
Q. What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Simulates binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Software like AutoDock Vina evaluates hydrogen bonding (e.g., carboxylic acid with Arg120) and hydrophobic interactions .
- QSAR Models: Correlates substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity. Parameters like logP and polar surface area predict membrane permeability .
- MD Simulations: Assesses stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
Q. How do researchers resolve contradictions in reported bioactivity data for benzotriazole derivatives?
Methodological Answer: Discrepancies arise from:
- Assay Variability: Standardize protocols (e.g., fixed cell lines, incubation times) to minimize variability. For example, MTT assays may overestimate viability compared to flow cytometry .
- Structural Analogues: Compare methyl vs. halogenated derivatives (e.g., 4-fluoro analogues show higher metabolic stability but lower solubility) .
- Dose-Response Curves: Use Hill slope analysis to differentiate true activity from assay noise. EC₅0 values should be validated across ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
